molecular formula C₁₆H₂₇NO₆ B1142335 Gabapentin Enacarbil Sodium Salt CAS No. 912486-72-7

Gabapentin Enacarbil Sodium Salt

Cat. No.: B1142335
CAS No.: 912486-72-7
M. Wt: 329.39
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Description

Gabapentin Enacarbil Sodium Salt (C₁₆H₂₆NNaO₆; CAS 912486-72-7) is a prodrug of gabapentin designed to overcome the pharmacokinetic limitations of its parent compound. It is actively transported via high-capacity nutrient transporters (MCT-1 and SMVT) in the gastrointestinal tract, enabling dose-proportional absorption and sustained gabapentin release . The sodium salt formulation enhances solubility and stability, making it suitable for extended-release (XR) tablets. It is clinically used for moderate-to-severe restless legs syndrome (RLS) and neuropathic pain, with a bioavailability of 72–82.9% in fed conditions .

Preparation Methods

Chemical Synthesis and Salt Formation

Gabapentin enacarbil (GBPE) is a lipophilic prodrug structurally derived from gabapentin, featuring a cyclohexane acetic acid backbone modified with an isobutanoyloxyethoxy carbonyl group . The sodium salt is formed via neutralization of the carboxylic acid moiety in GBPE with sodium hydroxide (NaOH).

Base-Mediated Neutralization

The primary method for GBPE-Na synthesis involves dissolving GBPE in a water-miscible organic solvent, such as ethanol or methanol, followed by dropwise addition of NaOH . The reaction proceeds as follows:

GBPE (acid form)+NaOHGBPE-Na+H2O\text{GBPE (acid form)} + \text{NaOH} \rightarrow \text{GBPE-Na} + \text{H}_2\text{O}

Stoichiometric ratios of 1:1 (GBPE:NaOH) are typically employed to ensure complete neutralization . Post-reaction, the solvent is evaporated under reduced pressure to yield GBPE-Na as a hygroscopic solid .

Salt FormSolubility in Water (mg/mL)Hygroscopicity
GBPE-Na>500High
GBPE-Ca10–50Low
GBPE-Ba>500Non-hygroscopic
GBPE (amorphous)InsolubleN/A

Table 1: Solubility and hygroscopicity profiles of GBPE salts .

Process Optimization for Industrial Scalability

Solvent Selection and Temperature Control

To mitigate GBPE-Na’s handling difficulties, patents recommend using water-miscible solvents like ethanol or acetone mixed with water (e.g., 70:30 v/v) . Reaction temperatures are maintained between 10°C and 25°C to prevent degradation, as GBPE-Na exhibits thermal instability above 40°C . Post-neutralization, rapid solvent removal via rotary evaporation at 30–40°C is critical to minimize hydrolysis .

Crystallization and Seeding Techniques

Crystallization of GBPE-Na is rarely feasible due to its amorphous nature. However, seeding with related salts (e.g., GBPE-Ca) in hydrocarbon solvents like heptane has been explored to induce partial crystallization . For example:

  • GBPE-Na is dissolved in a 1:1 mixture of ethanol and water.

  • The solution is seeded with 5% w/w GBPE-Ca crystals.

  • The mixture is cooled to −20°C, yielding a semi-crystalline slurry .

This method reduces hygroscopicity but requires post-processing to remove residual solvents .

Analytical Characterization

Thermogravimetric Analysis (TGA)

TGA profiles reveal GBPE-Na’s decomposition onset at 120°C, compared to 150°C for GBPE-Ca . The weight loss below 100°C (∼15%) correlates with moisture absorption, underscoring the need for controlled drying .

X-Ray Diffraction (XRD)

GBPE-Na exhibits a broad halo pattern in XRD, confirming its amorphous state. In contrast, GBPE-Ca and GBPE-Ba show distinct crystalline peaks .

Pharmaceutical Formulation Considerations

GBPE-Na’s poor flow properties necessitate particle size reduction (<100 µm) for tablet compression . Dry granulation via roller compaction is preferred over wet methods to avoid hydrolysis . Stabilizers like hydroxypropyl methylcellulose (HPMC) and anhydrous dibasic calcium phosphate are added to enhance dissolution kinetics :

ExcipientFunctionConcentration (%)
HPMCSustained-release matrix30–50
Anhydrous CaHPO₄Binder, disintegrant20–40
Magnesium stearateLubricant1–2

Table 2: Typical formulation components for GBPE-Na tablets .

Comparative Efficacy of Alternative Salts

While GBPE-Na remains pharmacologically active, its operational challenges have driven interest in GBPE-Ca and GBPE-Ba. For instance:

  • GBPE-Ca : 63% yield via precipitation with CaCl₂ in ethanol/water .

  • GBPE-Ba : Freely soluble, non-hygroscopic, and stable for >24 months .

These salts offer practical advantages but require tailored synthesis protocols to avoid sodium contamination .

Chemical Reactions Analysis

Types of Reactions: Gabapentin enacarbil sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Restless Legs Syndrome

Gabapentin enacarbil is primarily indicated for the treatment of moderate-to-severe primary restless legs syndrome. Clinical trials have demonstrated that a daily dose of 600 mg significantly alleviates symptoms associated with this condition. Improvements were noted in pain scores, sleep quality, and overall mood outcomes . The effects are sustained over longer periods, with lower relapse rates compared to placebo treatments .

Clinical Trial Data:

  • Study Design: Double-blind, multicenter trials.
  • Duration: 12 weeks.
  • Results: Significant symptom improvement across various severity levels and prior treatment backgrounds .

Postherpetic Neuralgia

Gabapentin enacarbil is also effective in managing postherpetic neuralgia, a common complication following herpes zoster infection. Its efficacy in reducing pain has been supported by clinical evidence, although it is less frequently studied compared to its use in restless legs syndrome .

Pharmacokinetics

Gabapentin enacarbil exhibits favorable pharmacokinetic properties:

  • Absorption: High bioavailability (74.1% on average), with low interindividual variability.
  • Peak Concentration: Achieved within 5.2 to 8.2 hours post-administration.
  • Dose Proportionality: Provides sustained exposure to gabapentin across varying doses .

Table 1: Pharmacokinetic Parameters of Gabapentin Enacarbil

ParameterValue Range
Maximum Concentration (μg/mL)6.4 – 7.9
Time to Maximum Concentration5.2 – 8.2 hours
Area Under Curve (μg·h/mL)70.8 – 109.4
Bioavailability64.8% – 82.9%

Safety and Tolerability

The safety profile of gabapentin enacarbil is generally favorable:

  • Common Side Effects: Somnolence, dizziness, headache, and nausea.
  • Serious Adverse Events: Rarely reported; no significant hepatic toxicity observed during clinical trials .
  • Long-term Use: Patients typically tolerate long-term therapy well, with few discontinuations due to adverse effects .

Off-Label Uses

While primarily indicated for restless legs syndrome and postherpetic neuralgia, gabapentin enacarbil has been explored for other neuropathic pain syndromes with mixed results. Its potential off-label uses include:

  • Fibromyalgia
  • Anxiety disorders
  • Alcohol withdrawal management
  • Chronic pain conditions .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Comparisons

Gabapentin Enacarbil vs. Gabapentin

Parameter Gabapentin Enacarbil Gabapentin
Absorption Mechanism Active transport via MCT-1/SMVT Saturated passive diffusion
Bioavailability 72–82.9% (dose-proportional) 26.5–65.2% (dose-dependent)
Tₘₐₓ (hours) 1.56–8.40 (IR/XR formulations) 2.73–3.30
t₁/₂ (hours) 4.38–5.47 (IR); 4.57–5.17 (XR) 5.40–9.26
Food Effect Enhanced bioavailability (up to 76.1%) Reduced variability with food
Dosing Frequency Once daily (XR) 3–4 times daily

Key Findings :

  • Gabapentin enacarbil exhibits 2–3× higher bioavailability than gabapentin at equimolar doses due to non-saturable absorption pathways .
  • Extended-release formulations provide sustained gabapentin exposure, reducing dosing frequency .

Gabapentin Enacarbil vs. Pregabalin

Parameter Gabapentin Enacarbil Pregabalin
Mechanism α-2-δ ligand (prodrug of gabapentin) Direct α-2-δ ligand
Bioavailability 72–82.9% >90%
Tₘₐₓ (hours) 1.56–8.40 1.3
Dosing Frequency Once daily (XR) Twice daily
Renal Clearance 24% reduction with cimetidine Minimal drug interactions

Key Findings :

  • Pregabalin has higher bioavailability but requires more frequent dosing.
  • Gabapentin enacarbil’s prodrug design mitigates saturation issues, enabling consistent exposure in RLS and neuropathic pain .

Clinical Efficacy in RLS and Neuropathic Pain

Study Gabapentin Enacarbil Gabapentin
RLS Symptom Improvement 50–60% reduction (vs. placebo) 30–40% reduction
Sleep Quality Significant improvement Moderate improvement
Postherpetic Neuralgia 24-hour pain reduction (1,200–3,600 mg) MD = -0.89 (vs. placebo)

Paradoxical Findings :

Adverse Events

Compound Common Adverse Events
Gabapentin Enacarbil Dizziness (12–18%), somnolence (8–14%)
Gabapentin Dizziness (24%), somnolence (21%)
Pregabalin Weight gain, peripheral edema

Chemical and Formulation Comparisons

Salt Forms and Solubility

Salt Solubility (g/mL water) Thermal Stability
Sodium Salt (Clinical Form) 0.016 (sparingly soluble) Stable up to 70°C
Calcium Salt 0.016 Stable up to 70°C
Barium Salt 0.125 (freely soluble) Decomposes at 60°C
Copper Salt 0.0125 Unstable

Key Insight : The sodium salt is preferred for XR formulations due to balanced solubility and stability .

Drug-Drug Interactions

  • Gabapentin Enacarbil : Minimal interaction with naproxen (8% increase in Cₛₛ,max) and cimetidine (24% increase in AUC) .
  • Gabapentin : Enhanced absorption with NSAIDs but higher renal impairment risk .

Biological Activity

Gabapentin enacarbil sodium salt, also known as XP13512, is a prodrug of gabapentin, designed to enhance the pharmacokinetic properties of gabapentin. This compound has gained attention for its potential applications in treating conditions such as neuropathic pain and restless legs syndrome (RLS). This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical efficacy.

1. Pharmacokinetics

Gabapentin enacarbil is rapidly converted to gabapentin after oral administration. The conversion occurs primarily via non-specific carboxylesterases in the enterocytes and liver. Once metabolized, gabapentin exhibits a predictable pharmacokinetic profile characterized by:

  • Bioavailability : Studies indicate that the bioavailability of gabapentin following an oral dose of gabapentin enacarbil ranges from 42% to 100%, with a mean bioavailability of approximately 74.1% . This variability is significantly lower than that observed with traditional gabapentin formulations.
  • Peak Concentration : The maximum concentration (Cmax) of gabapentin generally occurs between 5.2 to 8.2 hours post-administration .
  • Area Under Curve (AUC) : The AUC values suggest sustained exposure to gabapentin, enhancing its therapeutic effects .

Gabapentin enacarbil acts primarily through modulation of voltage-gated calcium channels. It binds to the alpha-2-delta subunit of these channels, which reduces excitatory neurotransmitter release, thereby exerting its analgesic and anticonvulsant effects .

Additionally, gabapentin enacarbil is recognized as a substrate for high-capacity nutrient transporters such as the monocarboxylate transporter type 1 (MCT-1) and sodium-dependent multivitamin transporter (SMVT), facilitating its absorption in the gastrointestinal tract .

3.1 Restless Legs Syndrome

Gabapentin enacarbil has been evaluated for its efficacy in treating RLS in various clinical trials. A notable study involving Japanese patients demonstrated significant improvements in International Restless Legs Syndrome Rating Scale (IRLS) scores compared to placebo:

Dose (mg)Mean Change in IRLS Scorep-value
Placebo-8.96-
600-11.100.014
900-10.280.014
1200-11.380.011

The study concluded that all doses were effective, with the 600 mg dose being a suitable target for treatment .

3.2 Pain Management

Gabapentin enacarbil has shown promise in animal models for preventing allodynia and hyperalgesia, similar to other marketed anticonvulsants . Clinical observations have confirmed its effectiveness in managing neuropathic pain conditions.

4. Safety Profile

The safety profile of gabapentin enacarbil has been assessed through various studies:

  • Adverse Events : Common adverse events include somnolence, dizziness, and nasopharyngitis, typically mild to moderate in severity . A dose-dependent increase in adverse events was noted.
  • QT Interval Prolongation : Concerns regarding potential QT interval prolongation have been raised; however, studies have indicated no significant risk associated with gabapentin enacarbil .

5. Conclusion

This compound represents a significant advancement in the management of conditions like RLS and neuropathic pain due to its improved pharmacokinetic properties and consistent bioavailability compared to traditional gabapentin formulations. Ongoing research will continue to elucidate its full therapeutic potential and safety profile.

Q & A

Basic Research Questions

Q. What are the critical parameters to control during the synthesis of Gabapentin Enacarbil Sodium Salt, and how do they influence purity and yield?

  • Methodological Answer : Synthesis involves enzymatic conversion of the prodrug via hydrolysis, requiring precise control of pH (neutral to slightly alkaline), temperature (25–37°C), and solvent polarity to optimize reaction kinetics. Impurities such as residual acetaldehyde or isobutyric acid (hydrolysis byproducts) must be monitored using HPLC-MS . Solubility testing (e.g., in aqueous buffers) ensures the sodium salt form remains stable during purification .

Q. How can researchers validate the solubility profile of this compound for in vitro assays?

  • Methodological Answer : Use standardized protocols for salt solubility testing:

Prepare saturated solutions in buffers (pH 4–8) at 25°C.

Centrifuge to separate undissolved salt.

Quantify dissolved gabapentin via UV spectrophotometry (λ = 210 nm) or LC-MS.
Note: Batch-to-batch solubility variations may occur due to residual counterions (e.g., sodium vs. potassium); include peptide content analysis if reproducibility is critical .

Q. What analytical techniques are recommended for confirming the identity and purity of this compound?

  • Methodological Answer :

  • HPLC-MS : To detect gabapentin and byproducts (e.g., acetaldehyde) with a C18 column and mobile phase (acetonitrile:water, 0.1% formic acid).
  • FTIR : Confirm ester and carbamate functional groups in the prodrug (peaks at 1740 cm⁻¹ for ester carbonyl).
  • TGA/DSC : Assess thermal stability and hydrate formation, which may affect bioavailability .

Q. How should researchers design experiments to test the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months.
  • HPLC Analysis : Monitor degradation products (e.g., free gabapentin) monthly.
  • Statistical Design : Use a factorial approach to evaluate interactions between temperature, humidity, and light exposure .

Q. What are the standard protocols for assessing Gabapentin Enacarbil’s transporter-mediated absorption in intestinal models?

  • Methodological Answer :

  • Caco-2 Cell Assays : Measure apical-to-basal transport kinetics (Papp) under physiological pH.
  • Inhibitor Studies : Co-administer monocarboxylate transporter (MCT-1) inhibitors (e.g., AR-C155858) to confirm transporter dependency.
  • Data Interpretation : Normalize results to control (e.g., mannitol for paracellular leakage) .

Advanced Research Questions

Q. How do drug-drug interactions involving MCT-1 or OCT2 transporters influence Gabapentin Enacarbil’s pharmacokinetics?

  • Methodological Answer :

  • Clinical Study Design : Cross-over trials with co-administered substrates (e.g., naproxen for MCT-1, cimetidine for OCT2).
  • PK Parameters : Compare gabapentin’s AUC, Cmax, and renal clearance with/without inhibitors.
  • Example Data :
Co-administered DrugΔAUC (%)ΔCmax (%)Renal Clearance Δ (%)
Naproxen (MCT-1)+13+8-5
Cimetidine (OCT2)+24+12-18
  • Analysis : Statistical significance (p < 0.05) via ANOVA; consider dose adjustments if renal clearance drops >20% .

Q. What experimental strategies resolve contradictions in reported gabapentin bioavailability from this compound?

  • Methodological Answer :

  • Source Investigation : Compare hydrolysis efficiency across species (e.g., human vs. rodent esterase activity).
  • In Silico Modeling : Use PBPK models to simulate intestinal absorption under varying transporter expression levels.
  • Meta-Analysis : Apply random-effects models to aggregate data from clinical trials, adjusting for covariates (e.g., age, renal function) .

Q. How can researchers optimize in vivo studies to differentiate Gabapentin Enacarbil’s prodrug activation from passive diffusion?

  • Methodological Answer :

  • Radiolabeled Tracing : Use ¹⁴C-gabapentin enacarbil to track hydrolysis sites (plasma vs. intestinal mucosa).
  • Knockout Models : Employ MCT-1 or SMVT-deficient mice to quantify transporter contribution.
  • Pharmacodynamic Endpoints : Corrogate gabapentin levels with neuropathic pain relief in transporter-inhibited cohorts .

Q. What methodologies detect and quantify trace impurities (e.g., isobutyric acid) in this compound batches?

  • Methodological Answer :

  • GC-MS Headspace Analysis : Detect volatile byproducts (acetaldehyde, isobutyric acid) with a DB-WAX column.
  • Limits of Quantification (LOQ) : Validate methods per ICH Q2(R1) guidelines (LOQ ≤ 0.1% for impurities).
  • Stability-Indicating Assays : Stress testing under oxidative (H2O2) and hydrolytic (acid/alkaline) conditions .

Q. How should researchers design a longitudinal study to evaluate Gabapentin Enacarbil’s neurotoxicity potential?

  • Methodological Answer :
  • Animal Models : Chronic dosing (≥6 months) in primates at 2000 mg/kg/day; monitor CNS histopathology and behavioral endpoints.
  • Biomarkers : CSF analysis for gabapentin accumulation and glial fibrillary acidic protein (GFAP) as neuroinflammation markers.
  • Data Interpretation : Compare AUC thresholds to clinical doses; use NOAEL (no observed adverse effect level) for risk assessment .

Properties

CAS No.

912486-72-7

Molecular Formula

C₁₆H₂₇NO₆

Molecular Weight

329.39

Synonyms

1-[[(1-(Isobutanoyloxy)ethoxy)carbonyl]aminomethyl]cyclohex-1-ylacetic Acid Sodium Salt;  Horizant Sodium Salt;  Regnite Sodium Salt;  XP 13512 Sodium Salt

Origin of Product

United States

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